

Application of Sulfameter- $^{13}\text{C}_6$ in the Quantitative Analysis of Sulfonamides in Environmental Samples

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Compound of Interest

Compound Name: Sulfameter- $^{13}\text{C}_6$

Cat. No.: B15556894

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Publication Number: AN-ENV-0325

Abstract

This application note details a robust and sensitive method for the quantitative analysis of sulfonamide antibiotics in various environmental matrices, including water, soil, and sediment. The protocol utilizes Sulfameter- $^{13}\text{C}_6$ as an internal standard (IS) for isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects, which are often significant and unpredictable in complex environmental samples, thereby ensuring high accuracy and precision.[1] This document provides detailed protocols for sample preparation, instrumental analysis, and data processing, along with performance data demonstrating the method's reliability.

Introduction

Sulfonamide antibiotics are widely used in human and veterinary medicine.[2] Their incomplete metabolism and subsequent excretion lead to their presence in various environmental compartments, raising concerns about the development of antibiotic resistance and potential ecotoxicological effects.[3] Accurate quantification of these compounds at trace levels is essential for environmental monitoring and risk assessment.

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that enhances quantification accuracy and precision by employing isotopically labeled internal standards that are chemically identical to the target analytes. By compensating for matrix effects and instrumental variations, IDMS provides robust quantification in complex biological and environmental samples.^[4] Sulfameter-¹³C₆ serves as an ideal internal standard for the analysis of sulfameter and other structurally related sulfonamides due to its identical chemical and physical properties to the native analyte, ensuring it behaves similarly during sample extraction, cleanup, and LC-MS/MS analysis.

Experimental Protocols

Sample Preparation: Water Samples

This protocol is designed for the extraction and concentration of sulfonamides from various water matrices, including surface water, groundwater, and wastewater effluent.

Materials:

- 500 mL water sample
- Sulfameter-¹³C₆ internal standard solution
- Ethylenediaminetetraacetic acid (EDTA)
- Hydrochloric acid (HCl)
- Methanol (MeOH), LC-MS grade
- Ammonia solution
- Nitrogen gas, high purity
- Solid-Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut HLB or PPL, 500 mg, 6 mL)^{[2][5]}
- SPE vacuum manifold
- Vortex mixer

- Centrifuge

Procedure:

- Sample Preservation and IS Spiking:
 - To a 500 mL water sample, add 0.25 g of EDTA to chelate metal ions.[\[2\]](#)
 - Adjust the sample pH to between 4 and 7 with diluted HCl.[\[2\]](#)[\[5\]](#)
 - Spike the sample with a known concentration of Sulfameter-¹³C₆ internal standard solution (e.g., 40 ng/L).[\[5\]](#)
 - Filter the sample through a quartz membrane filter.[\[2\]](#)
- Solid-Phase Extraction (SPE):
 - Precondition the SPE cartridge with 6 mL of MeOH followed by 6 mL of ultrapure water.[\[2\]](#)
 - Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[\[5\]](#)
 - After loading, wash the cartridge with 5-6 mL of ultrapure water to remove interfering substances.[\[2\]](#)[\[5\]](#)
 - Dry the cartridge completely under high vacuum or with a stream of nitrogen.[\[2\]](#)[\[5\]](#)
- Elution and Reconstitution:
 - Elute the retained analytes from the cartridge with 8 mL of methanol (can be done in 2 x 4 mL steps). For some sulfonamides, methanol containing 2% aqueous ammonia may improve recovery.[\[2\]](#)[\[5\]](#)
 - Dry the eluate under a gentle stream of nitrogen gas at 40°C to a final volume of approximately 0.5 mL.[\[5\]](#)
 - Reconstitute the extract to a final volume of 1 mL with a 1:1 mixture of methanol and water.[\[2\]](#)

- Vortex the reconstituted sample thoroughly and centrifuge at 13,000 rpm for five minutes.
[5]
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]

Sample Preparation: Soil and Sediment Samples

This protocol outlines a microwave-assisted extraction (MAE) method for the extraction of sulfonamides from soil and sediment.

Materials:

- 1 g (dry weight) soil or sediment sample
- Sulfameter-¹³C₆ internal standard solution
- Methanol (MeOH), LC-MS grade
- Microwave extraction system and vessels
- Centrifuge
- Syringe filters (0.45 µm)

Procedure:

- Sample Spiking and Extraction:
 - Weigh 1 g of the homogenized, dry soil or sediment sample into a microwave extraction vessel.
 - Spike the sample with a known amount of Sulfameter-¹³C₆ internal standard solution.
 - Add 25 mL of methanol to the vessel.
 - Seal the vessel and place it in the microwave extraction system.
 - Heat the sample to 110°C and hold for 45 minutes.

- Post-Extraction Processing:
 - After cooling, centrifuge the extract to separate the supernatant from the solid residue.
 - Filter the supernatant through a 0.45 µm syringe filter into a clean collection tube.
 - The filtered extract is then ready for concentration (if necessary) and LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

Instrumentation:

- UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm × 150 mm, 2.1 µm particle size)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol with 0.1% formic acid
- Flow Rate: 200 µL/min
- Injection Volume: 10 µL
- Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the sulfonamides.

MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- Gas Temperature: 325-350°C
- Gas Flow: 6-11 L/min

- Capillary Voltage: 3500 V
- Nozzle Voltage: 500 V

Specific MRM transitions for Sulfameter and Sulfameter-¹³C₆ need to be optimized on the specific instrument.

Data Presentation

The following tables summarize the typical performance data for the analysis of sulfonamides using an isotope dilution method.

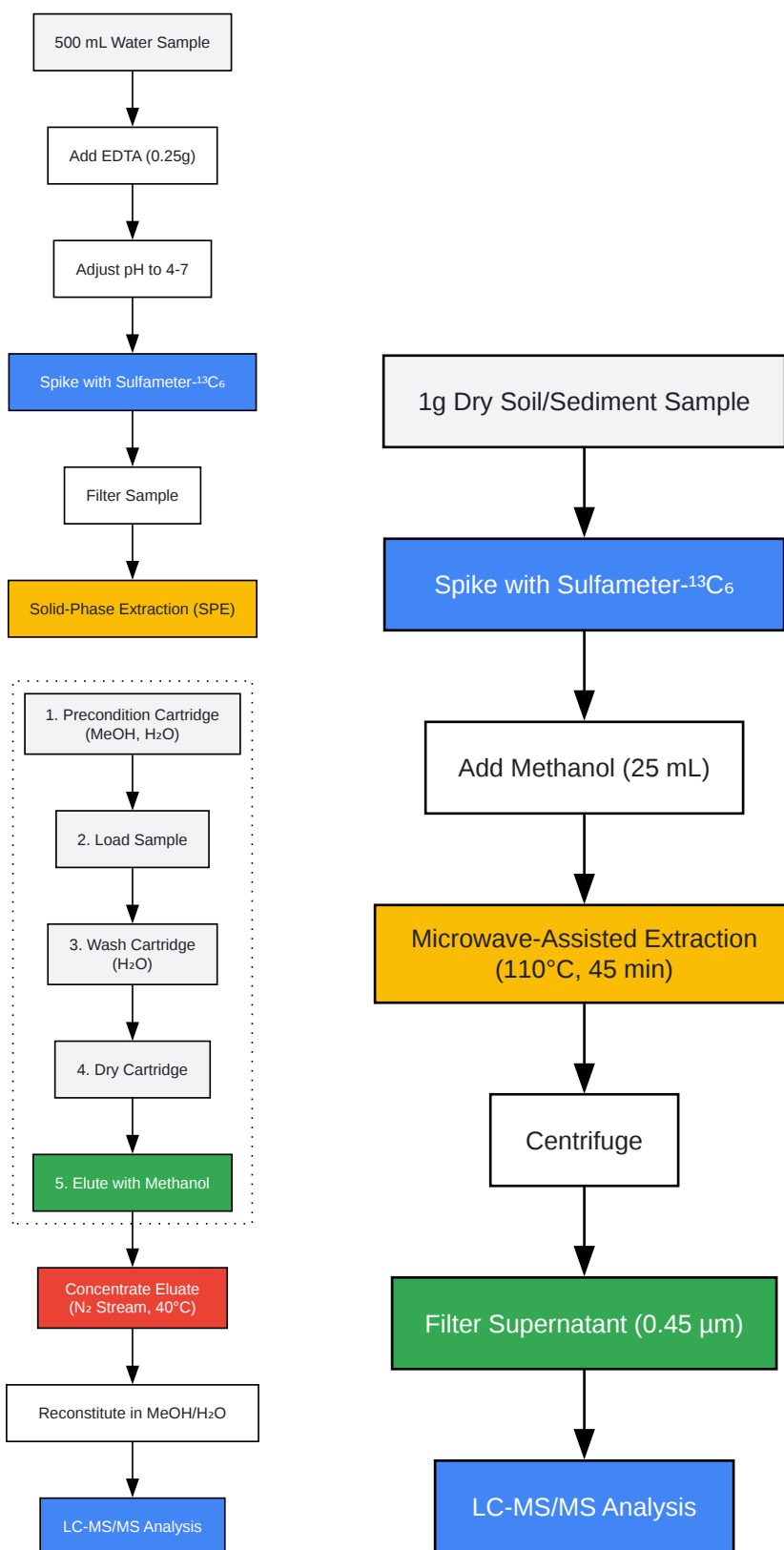
Table 1: Method Performance for Sulfonamide Analysis in Water

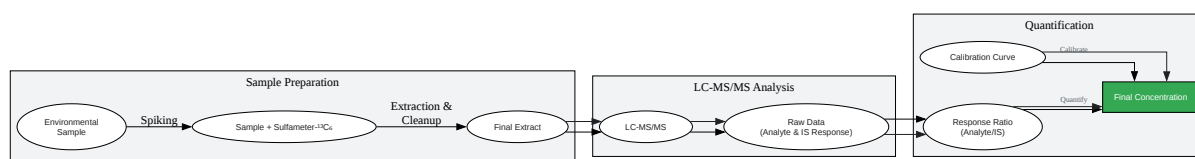
Parameter	Value	Reference
Linearity Range	0.05 - 100 µg/L	[5]
Correlation Coefficient (r ²)	> 0.998	[5]
Limit of Detection (LOD)	0.3 - 1.9 ng/L	[2]
Limit of Quantification (LOQ)	1.2 - 7.6 ng/L	[2]
Recovery (Spiked Surface Water)	80 - 90%	[5]
Relative Standard Deviation (RSD)	< 15%	[5]

Table 2: Method Performance for Sulfonamide Analysis in Soil/Sediment

Parameter	Value	Reference
Linearity Range	10 - 2000 ng/g	
Correlation Coefficient (r^2)	> 0.95	
Limit of Detection (LOD)	0.007 - 0.030 $\mu\text{g/kg}$	[6]
Limit of Quantification (LOQ)	0.022 - 0.101 $\mu\text{g/kg}$	[6]
Recovery (Spiked Soil)	74.5 - 111.7%	[6]
Relative Standard Deviation (RSD)	< 15%	[6]

Visualizations





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